molecular formula C9H16O2 B13527783 4-Cyclopropyl-2,2-dimethylbutanoic acid

4-Cyclopropyl-2,2-dimethylbutanoic acid

Cat. No.: B13527783
M. Wt: 156.22 g/mol
InChI Key: QNWNRBBQBWXFNY-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C9H16O2 It is characterized by a cyclopropyl group attached to a butanoic acid backbone, with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2,2-dimethylbutanoic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the reaction of cyclopropylmethyl bromide with a Grignard reagent derived from 2,2-dimethylbutanoic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2,2-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-Cyclopropyl-2,2-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the reactivity and binding affinity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutanoic acid: Similar in structure but lacks the cyclopropyl group.

    Cyclopropanebutanoic acid: Similar but with different substituents on the cyclopropyl ring.

Uniqueness

4-Cyclopropyl-2,2-dimethylbutanoic acid is unique due to the presence of both the cyclopropyl group and the dimethyl substitution, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-cyclopropyl-2,2-dimethylbutanoic acid

InChI

InChI=1S/C9H16O2/c1-9(2,8(10)11)6-5-7-3-4-7/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

QNWNRBBQBWXFNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CC1)C(=O)O

Origin of Product

United States

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